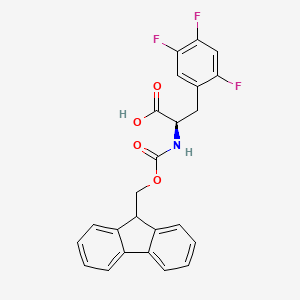

Fmoc-D-2,4,5-trifluorophenylalanine

Description

Contextualization of Fluorinated Amino Acids in Biomolecular Science

The substitution of hydrogen atoms with fluorine in amino acids has become a powerful strategy in medicinal chemistry and protein design. nih.gov Fluorine, being the most electronegative element, imparts unique properties to the amino acid side chain without significantly increasing its size, as it is the next smallest atom after hydrogen. nih.gov The introduction of fluorine can profoundly influence a peptide's characteristics by altering its hydrophobicity, acidity, conformation, and metabolic stability. nih.gov

Key benefits of incorporating fluorinated amino acids into peptides include:

Enhanced Stability: The strong carbon-fluorine bond can increase the thermal and chemical stability of peptides. Fluorination can also enhance resistance to enzymatic degradation by proteases, thereby prolonging the peptide's half-life in biological systems. researchgate.net

Modulation of Bioactivity: Fluorine's electron-withdrawing nature can alter the electronic properties of the amino acid side chain, potentially leading to stronger binding interactions with biological targets like receptors or enzymes. beilstein-journals.org

Conformational Control: The strategic placement of fluorine atoms can influence the folding of a peptide chain, promoting specific secondary structures such as α-helices or β-sheets. mdpi.com

These properties make fluorinated amino acids highly valuable tools for developing more robust and effective peptide-based therapeutics and for fundamental studies of protein structure and function. nih.gov

Significance of D-Amino Acid Derivatives in Peptide Research

Naturally occurring proteins and peptides are almost exclusively composed of L-amino acids. The use of their mirror images, D-amino acids, is a powerful strategy in peptide design. The cellular machinery, particularly proteases, is stereospecific and primarily recognizes and degrades peptides made of L-amino acids.

The incorporation of D-amino acids into a peptide sequence confers several advantages:

Proteolytic Resistance: Peptides containing D-amino acids are highly resistant to degradation by proteases, which dramatically increases their stability and duration of action in the body.

Conformational Constraint: The inclusion of a D-amino acid can induce specific turns or secondary structures in the peptide backbone that may be critical for biological activity. This can help lock the peptide into its bioactive conformation, potentially increasing its affinity for its target.

Novel Structures: The alternating incorporation of L- and D-amino acids can lead to unique peptide architectures, such as nanotubes and other self-assembling nanomaterials.

By combining the proteolytic resistance of a D-amino acid with the unique physicochemical properties conferred by fluorination, Fmoc-D-2,4,5-trifluorophenylalanine provides a powerful tool for creating peptides with enhanced stability and tailored biological activity. researchgate.net

Detailed Research Findings and Applications

A primary and highly significant application of the core structure of this compound, (R)-2,4,5-trifluorophenylalanine (the D-form), is in the synthesis of a class of antidiabetic drugs known as gliptins. nih.govbeilstein-journals.org These drugs are inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4). nih.govwikipedia.orgnih.gov The DPP-4 enzyme is responsible for the rapid degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood sugar by stimulating insulin (B600854) secretion. mdpi.commvsu.edu By inhibiting DPP-4, these drugs increase the levels of active GLP-1, leading to better glycemic control in patients with type 2 diabetes. nih.govnih.gov

Several major antidiabetic drugs are synthesized using D-2,4,5-trifluorophenylalanine as a key chiral building block:

Sitagliptin: The first approved drug in the DPP-4 inhibitor class. beilstein-journals.orgwikipedia.org

Retagliptin: An analogue of sitagliptin, also developed as a DPP-4 inhibitor. nih.govbeilstein-journals.org

Evogliptin: Another DPP-4 inhibitor approved for use in several countries. nih.govbeilstein-journals.org

The synthesis of these drugs often involves complex, multi-step chemical processes or advanced biocatalytic methods to produce the required D-2,4,5-trifluorophenylalanine with high enantiomeric purity. rsc.orgpolimi.it The presence of the trifluorinated phenyl ring in the final drug molecule is critical for its potent inhibitory activity against the DPP-4 enzyme.

This established role in the synthesis of potent enzyme inhibitors highlights the value of the D-2,4,5-trifluorophenylalanine scaffold. The use of the Fmoc-protected version allows this same valuable chemical entity to be incorporated directly into peptides using standard synthesis protocols, opening avenues for creating novel peptide-based therapeutics. For instance, research on GLP-1 itself has shown that incorporating fluorinated amino acids can enhance its proteolytic stability against DPP-4 while maintaining its ability to activate its receptor. researchgate.net This demonstrates the potential of using building blocks like this compound to develop next-generation, long-acting peptide agonists for the GLP-1 receptor with improved therapeutic profiles. researchgate.netbakerlab.org

Compound Data

Below are the key chemical properties of this compound.

| Property | Value |

| Chemical Formula | C₂₄H₁₈F₃NO₄ |

| Molecular Weight | 441.4 g/mol |

| Appearance | Light grey to white solid |

| Functional Group | Fmoc |

| Stereochemistry | D-configuration (R) |

| Application | Peptide Synthesis, Drug Development |

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,4,5-trifluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F3NO4/c25-19-11-21(27)20(26)9-13(19)10-22(23(29)30)28-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-9,11,18,22H,10,12H2,(H,28,31)(H,29,30)/t22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHKXQSXDLBLDX-JOCHJYFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4F)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4F)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Fmoc D 2,4,5 Trifluorophenylalanine and Its Analogues

Stereoselective Synthesis of Fluorinated Phenylalanine Scaffolds

The creation of fluorinated phenylalanine scaffolds with specific stereochemistry is a primary challenge. Several methods have been developed to control the three-dimensional arrangement of atoms at the stereocenter.

Chiral auxiliary-based methods are a powerful strategy for producing optically pure α-amino acids through the diastereoselective alkylation of a masked glycine (B1666218). biosynth.combiosynth.com The Schöllkopf reagent, a bis-lactim ether derived from the cyclization of a chiral amino acid (commonly valine) with glycine, is a widely used chiral auxiliary. biosynth.comnih.gov

The process involves the deprotonation of the auxiliary at the prochiral α-carbon to form a planar enolate. biosynth.com The steric hindrance from the isopropyl group of the valine-derived auxiliary directs an incoming electrophile, such as a fluorinated benzyl (B1604629) bromide, to attack from the opposite face. biosynth.comnih.gov This results in a trans adduct with high diastereoselectivity, typically exceeding 95%. biosynth.com Subsequent acid hydrolysis of the alkylated product cleaves the auxiliary, yielding the desired D-amino acid ester. nih.gov For instance, the synthesis of 2,5-difluoro- and 2,4,5-trifluoro-D-phenylalanine has been achieved using the Schöllkopf reagent ((2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine) via alkylation with the corresponding fluorinated benzyl bromides. nih.gov Similarly, N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanine has been synthesized using Schöllkopf's alkylation. tandfonline.com

| Chiral Auxiliary | Electrophile | Product | Key Features |

| Schöllkopf Reagent (Valine-derived bis-lactim ether) | Fluorinated Benzyl Bromide/Iodide | Fluorinated Phenylalanine | High diastereoselectivity (>95% d.e.); steric hindrance directs alkylation. biosynth.comnih.gov |

| 3-Methyl-4-imidazolidinone auxiliary | Tetrafluorobenzyl bromide | Tetrafluorophenylalanine analogues | Provides an alternative chiral auxiliary system for synthesis. nih.gov |

| Chiral Ni(II) complexes | Fluorinated Benzyl Bromides | Fluorinated Phenylalanine Analogues | Enables gram-scale synthesis with high enantiomeric purity. nih.govbeilstein-journals.org |

The α-alkylation of glycine derivatives is a fundamental method for constructing unnatural α-amino acids. nih.govacs.org This strategy leverages the acidity of the α-carbon-hydrogen bond in glycine imines (Schiff bases) to introduce various side chains. acs.org The use of chiral phase-transfer catalysts (PTCs) enables the enantioselective alkylation of these glycine imines. acs.org

For example, the asymmetric alkylation of N-(diphenylmethylene)glycine esters with different alkyl halides, including fluoro-substituted benzyl bromides, can be achieved with excellent yields and high enantiomeric excess using chiral Cinchona-functionalized catalysts. acs.org Another approach involves the catalyst- and additive-free α-alkylation of glycine derivatives using diacyl peroxides, which act as both the alkylation agent and an oxidizing agent. nih.gov A versatile method combining single-electron transfer and halogen-atom transfer has also been developed for the alkylation of glycine derivatives with alkyl iodides to form a range of amino acids. nih.gov

| Glycine Derivative | Alkylation Reagent | Catalyst/Method | Key Outcome |

| N-(diphenylmethylene) glycine ethyl ester | Fluoro-substituted benzyl bromides | Chiral Phase-Transfer Catalyst (e.g., Cinchona-derived) | High yield (up to ~98%) and enantiomeric excess (up to 99.9% ee). acs.org |

| Glycine derivatives | Diacyl peroxides | Catalyst- and additive-free | Atom-economical process applicable to late-stage functionalization. nih.gov |

| Glycine derivatives | Alkyl iodides | Synergistic Single-Electron Transfer and Halogen-Atom Transfer | Versatile formation of C(sp3)–C(sp3) bonds. nih.gov |

Transamination is a biochemical reaction involving the transfer of an amino group from an amino acid to an α-keto acid, a process catalyzed by enzymes called transaminases or aminotransferases. wikipedia.org These enzymes, which require the coenzyme pyridoxal-5'-phosphate (PLP), are crucial in amino acid metabolism. wikipedia.orgnih.gov In synthetic chemistry, transaminases are valued for their potential in producing optically pure α- and β-amino acids through either kinetic resolution of racemates or asymmetric synthesis from prochiral ketones. nih.gov

The reaction proceeds in two half-reactions: the amino donor is first deaminated to yield a keto acid and the aminated enzyme (PMP), which then transfers the amino group to a keto acid acceptor to form a new amino acid. wikipedia.orgnih.gov For example, phenylalanine can be synthesized by transferring an amine from glutamate (B1630785) to phenylpyruvate. weizmann.ac.il While direct examples for 2,4,5-trifluorophenylalanine are specific, the principle applies to the synthesis of fluorinated amino acids by using a corresponding fluorinated keto-acid precursor. nih.gov For instance, the enzyme phenylalanine aminomutase (PAM) catalyzes the addition of ammonia (B1221849) to fluoro-substituted (E)-cinnamic acids to yield both (R)-fluoro-β-phenylalanines and (S)-fluorophenylalanines. nih.gov

| Enzyme Type | Substrates | Reaction Type | Significance in Synthesis |

| Transaminases (Aminotransferases) | Amino donor (e.g., Glutamate) + α-Keto acid acceptor (e.g., Fluorinated phenylpyruvate) | Asymmetric synthesis or Kinetic resolution | Produces enantiopure amino acids with high selectivity. wikipedia.orgnih.gov |

| Phenylalanine Aminomutase (PAM) | Fluoro-(E)-cinnamic acids + Ammonia | Stereoselective isomerization/amination | Yields both (R)-fluoro-β-phenylalanines and (S)-fluorophenylalanines. nih.gov |

| Leucine Dehydrogenase | α-Keto acid + α-Amino acid | Transamination-like reaction | Co-synthesis of α-amino acids and α-keto acids without an external coenzyme regeneration system. nih.gov |

Integration of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial amine protecting group in organic synthesis, particularly in peptide synthesis. numberanalytics.comwikipedia.org Its key advantage is its lability under mild basic conditions, while remaining stable to acids, which allows for selective deprotection without affecting other acid-labile protecting groups. wikipedia.orgacs.orgscielo.br

The Fmoc group is typically introduced to protect the α-amino group of an amino acid. numberanalytics.com This is commonly achieved by reacting the amino acid with an activated 9-fluorenylmethyl carbonate derivative. scielo.br Several reagents are available for this purpose, each with specific applications and efficiencies.

Common reagents for Fmoc protection include:

Fmoc-chloride (Fmoc-Cl) : A highly reactive agent for Fmoc protection. wikipedia.orgscielo.br

Fmoc-OSu ((9-fluorenylmethoxycarbonyloxy)succinimide) : A stable and widely used reagent for the N-protection of amino acids. tandfonline.comwikipedia.orgscielo.br

Fmoc-OBt (Fmoc benzotriazole-1-yl carbonate) : Another effective reagent for Fmoc installation. scielo.br

The reaction is often performed in aqueous media or under solvent-less conditions assisted by ultrasound irradiation, which can offer high yields in short reaction times. scielo.brrsc.org For instance, an eco-friendly protocol using ultrasound for the N-Fmoc protection of various amines and amino acid esters reported excellent yields (85-92%) within two minutes. scielo.br

Orthogonal protection is a synthetic strategy that employs multiple protecting groups that can be removed under different, non-interfering conditions. fiveable.me This allows for the selective deprotection and modification of specific functional groups within a complex molecule. fiveable.me The Fmoc group is a cornerstone of such strategies in peptide synthesis due to its base-lability, which is orthogonal to acid-labile and other types of protecting groups. acs.orgnih.gov

A classic orthogonal pairing in solid-phase peptide synthesis (SPPS) is the use of the base-labile Fmoc group for temporary N-terminal protection and acid-labile groups like tert-butyloxycarbonyl (Boc) or tert-butyl (tBu) for the permanent protection of amino acid side chains. numberanalytics.comfiveable.me This allows the repeated removal of the Fmoc group with a base (e.g., 20% piperidine (B6355638) in DMF) to elongate the peptide chain, followed by a final deprotection of all side-chain groups with a strong acid. numberanalytics.comwikipedia.org This strategy is particularly advantageous for synthesizing peptides with modifications like glycosylation or phosphorylation, which are often unstable under the harsh acidic conditions required for Boc-based synthesis. nih.gov

| Protecting Group Combination | Fmoc Removal Condition | Orthogonal Group Removal Condition | Application |

| Fmoc / Boc (tert-butyloxycarbonyl) | Base (e.g., Piperidine) | Acid (e.g., TFA) | Standard solid-phase peptide synthesis (SPPS). numberanalytics.comfiveable.me |

| Fmoc / tBu (tert-butyl) | Base (e.g., Piperidine) | Acid (e.g., TFA) | Protection of side-chain carboxyl and hydroxyl groups. numberanalytics.com |

| Fmoc / Cbz (Benzyloxycarbonyl) | Base (e.g., Piperidine) | Hydrogenolysis | Selective deprotection in complex syntheses. fiveable.me |

| Fmoc / Alloc (Allyloxycarbonyl) | Base (e.g., Piperidine) | Pd(0) catalysis | Orthogonal protection for specific synthetic routes. fiveable.me |

Considerations for Enantiomeric Purity in Synthesis

The synthesis of enantiomerically pure Fmoc-D-2,4,5-trifluorophenylalanine is a critical undertaking, as the stereochemistry of amino acids is paramount to the final structure, function, and biological activity of a peptide. The presence of the undesired L-isomer can arise from impurities in the initial starting materials or from racemization that may occur at various stages of the synthesis and peptide assembly. nih.gov Therefore, stringent control over stereochemistry is essential. Several strategies are employed to ensure high enantiomeric purity of the final Fmoc-protected D-amino acid.

Key sources of enantiomeric impurity include the starting amino acid derivatives themselves and side reactions during peptide synthesis. nih.gov For instance, commercial Fmoc-amino acids can contain trace amounts of impurities that may be incorporated into a growing peptide chain. nih.gov During solid-phase peptide synthesis (SPPS), certain conditions can promote racemization, a notable example being aspartimide formation, which can lead to a mixture of D/L isomers. nih.gov

To mitigate these issues, robust synthetic and analytical methods are necessary. The primary approaches to obtaining enantiomerically pure D-2,4,5-trifluorophenylalanine, prior to its protection with the Fmoc group, include asymmetric synthesis, chiral resolution, and enzymatic methods.

Asymmetric Synthesis: This is one of the most efficient approaches, aiming to create the desired D-enantiomer selectively from the outset. This often involves the use of chiral auxiliaries or catalysts.

Metal Complex-Assisted Alkylation: One established method involves the alkylation of glycine Schiff base complexes. For example, a Ni(II) complex of a chiral ligand derived from glycine can be alkylated with a suitable benzyl halide. Subsequent hydrolysis under acidic conditions cleaves the chiral auxiliary and releases the enantiomerically enriched amino acid. This method has been used to produce various (S)-fluorinated phenylalanine derivatives with enantiomeric excesses (ee) of less than 90%. nih.gov A similar strategy using Zn(II) complexes for transamination reactions has also been reported, though it yielded more modest enantiomeric excesses, typically between 33% and 66% ee. nih.gov

Dynamic Kinetic Resolution (DKR): This powerful technique combines chiral resolution with in-situ racemization of the unwanted enantiomer, allowing for a theoretical yield of 100% of the desired isomer. A practical application of this for a related compound, (S)-2-amino-5,5,5-trifluoropentanoic acid, involved the use of a chiral ligand with NiCl₂. This process yielded the target Fmoc-derivative with an excellent chemical yield (93.3%) and high enantiomeric purity (98.2% ee). nih.gov This demonstrates a highly effective pathway for producing enantiopure Fmoc-amino acids.

Chiral Resolution: This approach involves the separation of a racemic mixture of D/L-2,4,5-trifluorophenylalanine. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization, followed by removal of the resolving agent. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemate.

Enzymatic Synthesis: Biocatalysis offers a highly selective route to chiral molecules. Alanine dehydrogenases (ALD) have been shown to be capable of producing fluorinated amino acids through the reductive amination of the corresponding α-keto acid (fluorophenylpyruvic acid). dtu.dk While much of the research has focused on L-enantiomers, studies have documented the enzymatic synthesis of fluorinated D-amino acids, achieving high reaction yields (~90%) and producing the D-enantiomer with high chiral purity. dtu.dk

Analytical Verification: Regardless of the synthetic route chosen, the final enantiomeric purity must be rigorously verified. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a standard and effective method for this purpose. nih.gov A more advanced technique involves chiral HPLC coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS), which allows for the rapid and accurate determination of amino acid chiral purity, even within a final peptide product. nih.gov This method can be used to quantify D-amino acid substitutions in the 0.1-1.0% range, providing a high degree of confidence in the quality of the synthetic amino acid. nih.gov

The table below summarizes the enantiomeric purity achieved through various synthetic methods for fluorinated amino acids, illustrating the effectiveness of different strategies.

| Synthetic Method | Target Compound Type | Enantiomeric Excess (ee) Achieved | Reference |

| Zn(II) Complex-Mediated Transamination | Fluorinated Phenylalanines | 33–66% | nih.gov |

| Ni(II) Complex-Mediated Alkylation | (S)-Fluorinated Phenylalanines | <90% | nih.gov |

| Dynamic Kinetic Resolution (DKR) | (S)-Fmoc-2-amino-5,5,5-trifluoropentanoic acid | 98.2% | nih.gov |

| Enzymatic Synthesis (Alanine Dehydrogenase) | Fluorinated D-Alanine | High Purity (Yield ~90%) | dtu.dk |

Methodologies for Solid Phase Peptide Synthesis Spps Incorporating Fmoc D 2,4,5 Trifluorophenylalanine

General Fmoc-SPPS Protocols and Reagents

The foundation of synthesizing peptides with Fmoc-D-2,4,5-trifluorophenylalanine lies in the general principles of Fmoc-SPPS. This strategy utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the α-amine of the amino acid. du.ac.in The side chains of trifunctional amino acids are protected by acid-labile groups, creating an orthogonal system that allows for selective deprotection. du.ac.inpeptide.com The synthesis cycle involves the iterative deprotection of the Fmoc group and subsequent coupling of the next Fmoc-protected amino acid until the desired peptide sequence is assembled on a solid support. du.ac.inluxembourg-bio.com

Standard Fmoc-SPPS is the most common method for producing synthetic peptides. nih.gov The process begins with the selection of a resin, which can be functionalized to yield a C-terminal carboxylic acid or amide upon cleavage. uci.edu The first Fmoc-protected amino acid is loaded onto the resin, followed by a repetitive cycle of deprotection and coupling. uci.edu

The choice of coupling reagent is critical for efficiently forming the amide bond between the incoming Fmoc-amino acid and the deprotected N-terminus of the growing peptide chain, especially when incorporating sterically hindered or electron-deficient amino acids like fluorinated derivatives. nih.gov Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. luxembourg-bio.comfluorochem.co.uk

Uronium and guanidinium (B1211019) salts such as HBTU, HCTU, and HATU are widely used due to their high reactivity and ability to suppress racemization. fluorochem.co.uk

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are efficient and commonly used reagents. peptide.com They are believed to have an aminium rather than a uronium structure. peptide.com

HCTU (O-(6-Cl-Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a derivative of HBTU where HOBt is replaced by the more acidic 6-chloro-HOBt, leading to faster reaction rates. bachem.comsigmaaldrich.com It has been shown to be a highly efficient coupling reagent, producing peptides of similar purity to those synthesized with HATU but at a lower cost. americanlaboratory.com

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another highly effective coupling reagent that often provides superior results, especially for difficult couplings, due to the anchimeric assistance of the pyridine (B92270) nitrogen in the HOAt moiety. sigmaaldrich.com It is often preferred over HBTU in rapid coupling protocols. peptide.com

The selection of the appropriate coupling reagent can be guided by the specific sequence and the properties of the amino acids being coupled. For sterically hindered amino acids, more reactive reagents like HATU or HCTU are often preferred. bachem.comsigmaaldrich.com

Table: Comparison of Common Coupling Reagents in SPPS

| Reagent | Full Name | Key Features |

|---|---|---|

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) | Efficient and commonly used. peptide.com |

| HCTU | O-(6-Cl-Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Higher reaction rates than HBTU due to the presence of 6-chloro-HOBt. bachem.com |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Highly efficient, particularly for difficult couplings; less racemization. peptide.comsigmaaldrich.com |

The removal of the Fmoc protecting group is a crucial step in each cycle of SPPS. nih.gov The mechanism involves the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base, followed by β-elimination to release dibenzofulvene (DBF) and the free amine. peptide.comnih.gov The liberated DBF is a reactive electrophile that must be scavenged to prevent its reaction with the newly deprotected amine. peptide.com

Piperidine (B6355638), a secondary amine, is the most commonly used reagent for Fmoc deprotection as it both facilitates the deprotection and acts as a scavenger for DBF. peptide.comresearchgate.net Standard conditions often involve a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). uci.eduresearchgate.net

However, for challenging sequences or to mitigate side reactions, optimized conditions may be necessary:

Alternative Bases: While piperidine is standard, other bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can achieve much faster deprotection. peptide.com However, DBU is non-nucleophilic and does not scavenge DBF, necessitating the addition of a scavenger like piperidine. peptide.com Caution is advised when using DBU with aspartic acid residues as it can catalyze aspartimide formation. peptide.com Piperazine (B1678402) has also been explored as an alternative, showing a reduction in diketopiperazine formation compared to piperidine. nih.gov

Solvent Choice: The polarity of the solvent influences the rate of deprotection, with more polar solvents like DMF or N-methyl-2-pyrrolidone (NMP) generally leading to faster removal than less polar ones like dichloromethane (B109758) (DCM). researchgate.net

Reaction Time and Concentration: The time and concentration of the basic reagent can be adjusted. For instance, in the synthesis of a poly-alanine peptide, deprotection times increased significantly as the peptide chain grew due to aggregation, requiring longer exposure to the deprotection solution. peptide.com

Strategies for Mitigating Synthesis Challenges

The synthesis of peptides, particularly those containing modified or aggregation-prone residues, can be hampered by various challenges.

Approaches to Overcome Peptide Aggregation during SPPS

Peptide aggregation, where growing peptide chains interact with each other on the solid support, can hinder both deprotection and coupling reactions, leading to incomplete synthesis and deletion sequences. sigmaaldrich.com This is a significant issue, especially for longer or hydrophobic peptides. sigmaaldrich.comnih.gov

Strategies to overcome aggregation include:

Chaotropic Salts: Adding chaotropic salts like NaClO₄, LiCl, or KSCN to the wash or coupling solutions can disrupt secondary structures and improve solvation. sigmaaldrich.com

Solvent Systems: Using a mixture of solvents such as DCM/DMF/NMP, sometimes with additives like Triton X-100 and ethylene (B1197577) carbonate, can enhance solubility. sigmaaldrich.com High-swelling resins are also beneficial. sigmaaldrich.com

Backbone Protection: The introduction of backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb) on a glycine (B1666218) residue, can disrupt the hydrogen bonding networks that lead to aggregation. chempep.com

Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides can introduce a "kink" in the peptide backbone, disrupting the formation of stable secondary structures. sigmaaldrich.com

Minimization of Side Reactions (e.g., Diketopiperazine Formation)

Diketopiperazine (DKP) formation is a common side reaction in SPPS, particularly when proline is in the penultimate position of the dipeptide being coupled. nih.govdigitellinc.comacs.org This intramolecular cyclization leads to the cleavage of the dipeptide from the resin, resulting in a truncated peptide. acs.org

Strategies to minimize DKP formation include:

Optimized Deprotection: Using milder deprotection conditions, such as lower concentrations of piperidine or alternative bases like a combination of 2% DBU and 5% piperazine in NMP, has been shown to significantly reduce DKP formation. nih.govacs.org

Dipeptide Coupling: Instead of coupling single amino acids, pre-formed dipeptides can be used to bypass the susceptible dipeptidyl-resin intermediate. nih.gov

Alternative Protecting Groups: In some cases, using alternative N-terminal protecting groups like Bsmoc has been shown to eliminate DKP formation. acs.orgnih.gov

Quality Control of Peptide Assembly (e.g., Ninhydrin (B49086) Test)

Monitoring the completeness of coupling and deprotection reactions at each step is crucial for ensuring the synthesis of the correct peptide sequence. The ninhydrin (Kaiser) test is a widely used qualitative method for detecting the presence of free primary amines on the resin. thermofisher.comyoutube.com

Principle: Ninhydrin reacts with primary amines to produce a deep blue or purple color, known as Ruhemann's purple. youtube.commicrobenotes.com A positive test (blue color) after the deprotection step indicates the successful removal of the Fmoc group, exposing the free amine for the next coupling reaction. researchgate.net A negative test (colorless or faint yellow) after the coupling step signifies that the coupling reaction has gone to completion, and there are no remaining free amines. youtube.com

Procedure: A small sample of the resin is taken and treated with ninhydrin reagents and heated. youtube.comembrapa.br The resulting color of the beads and the solution is then observed. youtube.com

Limitations and Considerations: The ninhydrin test gives a different color (typically yellow or orange) with secondary amines like proline. youtube.com For long peptides, the sensitivity of the test may decrease, and it can sometimes give false negatives, especially in cases of severe aggregation. sigmaaldrich.comresearchgate.net Quantitative methods based on the ninhydrin reaction have also been developed to more accurately assess coupling efficiency. thermofisher.com

Table: Interpretation of Ninhydrin Test Results

| Step in SPPS | Expected Result | Interpretation |

|---|---|---|

| After Fmoc Deprotection | Intense blue/purple color | Successful deprotection, free amine is present. researchgate.net |

| After Amino Acid Coupling | Colorless or faint yellow | Complete coupling, no free amines remain. youtube.com |

| After Coupling (Partial) | Light blue color | Incomplete coupling, some free amines remain. youtube.com |

Impact of Fmoc D 2,4,5 Trifluorophenylalanine Incorporation on Peptide and Protein Properties

Conformational and Structural Modulation in Peptides

The substitution of hydrogen with fluorine can significantly impact the propensity of a peptide to adopt specific secondary structures like α-helices and β-sheets. While fluorination of residues in the hydrophobic core of a protein generally aids in stabilizing its structure, the effect on secondary structure propensity is not always straightforward. mdpi.com

The incorporation of Fmoc-D-2,4,5-trifluorophenylalanine can significantly influence protein folding and peptide self-assembly, largely driven by a combination of aromatic and hydrophobic interactions. The Fmoc group itself, being highly aromatic, promotes π-π stacking interactions, which are a key driving force in the self-assembly of many peptide-based materials. nih.govnih.gov When combined with the fluorinated phenyl ring of the amino acid, these interactions are further modulated.

Theoretical and experimental studies on Fmoc-dipeptides, such as Fmoc-diphenylalanine, show that the formation of aromatic cores is a primary driver for the aggregation process. nih.gov The introduction of fluorine atoms, as in this compound, can alter the kinetics and morphology of self-assembly. For example, the gelation kinetics of Fmoc-diphenylalanine involves a transition from metastable spherical clusters to a stable fibrous network. nih.gov The stereochemistry (D- vs. L-amino acids) also plays a crucial role; using a heterochiral dipeptide (D- and L-amino acids) can lead to a higher preference for antiparallel β-sheet formation and a greater tendency to self-assemble into nanofibers compared to homochiral peptides. nih.gov These fluorinated and aromatically-rich building blocks are instrumental in designing novel biomaterials like hydrogels. nih.gov

Alteration of Intermolecular Interactions

The trifluorinated phenyl ring of the amino acid is central to its ability to alter non-covalent interactions that govern peptide and protein structure and function.

Fluorine is the most electronegative element, yet when substituted for hydrogen on a hydrocarbon scaffold, it can create a more hydrophobic surface. The trifluorophenyl group in this compound significantly enhances the lipophilicity of peptides. chemimpex.com This increased hydrophobicity can strengthen the association of the peptide with nonpolar environments, such as the core of a protein or a cell membrane.

This "fluorous effect," where fluorinated segments preferentially interact with other fluorinated segments, can drive the self-organization of peptides. mdpi.com In peptide systems, the combination of the aromatic Fmoc group and the fluorinated phenyl side chains promotes π-π stacking and hydrophobic interactions, often resulting in rapid self-assembly kinetics. nih.gov This enhanced hydrophobicity is a key factor in designing peptides with improved biocidal activity, as it can fine-tune the peptide's ability to interact with and disrupt pathogen cell membranes. researchgate.net

The incorporation of fluorinated amino acids provides a unique tool for probing and modulating protein-protein and protein-ligand interactions. nih.gov The introduction of fluorine can alter binding affinity through various mechanisms, including modifying electrostatic and hydrophobic interactions.

However, the effect is highly context-dependent. A study on the α-factor peptide binding to its G protein-coupled receptor, Ste2p, demonstrated that progressively fluorinating the phenylalanine residue led to a systematic decrease in binding affinity. nih.gov This was attributed to the electron-withdrawing fluorine atoms weakening the cation-π interaction between the peptide ligand and a receptor cation.

| α-Factor Analog | Change in Binding Affinity (Kd) |

| Native α-factor (Phe) | Baseline |

| Phe(4-F) analog | ~2-fold decrease |

| Phe(2,4,5-F3) analog | ~5-fold decrease |

| Phe(2,3,4,5,6-F5) analog | ~10-fold decrease |

| This table illustrates the trend observed where increasing fluorination of the phenylalanine ring in the α-factor peptide leads to a progressive decrease in binding affinity to its receptor. Data adapted from findings on fluorinated α-factor analogs. nih.gov |

Despite this, the unique properties of fluorinated amino acids are utilized in drug design. For example, (R)-2,4,5-Trifluorophenylalanine is a key component of sitagliptin, a drug that inhibits the DPP-4 enzyme to treat type 2 diabetes. nih.gov In this context, the fluorinated moiety contributes to the potent and selective binding required for therapeutic effect.

Biostability and Proteolytic Resistance

A primary goal of incorporating non-natural amino acids into therapeutic peptides is to enhance their stability against degradation by proteases, thereby increasing their bioavailability. nih.gov Fluorinated amino acids are often employed for this purpose, as the C-F bond is exceptionally strong and the altered side chain can disrupt recognition by enzymes. nih.gov

The incorporation of this compound is thought to enhance the metabolic stability of peptides. chemimpex.com However, extensive research has shown that the impact of fluorination on proteolytic resistance is not straightforward and can be unpredictable. nih.gov A systematic study investigating the cleavage of fluorinated model peptides by the proteases α-chymotrypsin and pepsin revealed a complex relationship.

The study concluded that an increase in proteolytic stability was observed in only a few cases. nih.gov The outcome was highly dependent on:

The specific enzyme: Different proteases have different specificities and active site environments.

The position of the fluorinated residue: Stability varied depending on whether the substitution was at the P2, P1', or P2' position relative to the cleavage site. nih.gov

The degree of fluorination: The number of fluorine atoms on the side chain also played a role. nih.gov

In some instances, fluorinated peptides were found to be surprisingly susceptible to enzymatic degradation. researchgate.net Therefore, while fluorination holds the potential to increase biostability, its effectiveness must be determined empirically for each specific peptide and target protease. nih.gov

Enhanced Metabolic Stability of Fluorinated Peptides

The substitution of natural amino acids with their fluorinated counterparts, such as D-2,4,5-trifluorophenylalanine, is a widely recognized strategy to increase the metabolic stability of peptides. nih.govmdpi.comresearchgate.net Peptides intended for therapeutic use are often limited by their short in-vivo half-lives due to rapid degradation by proteases. The introduction of fluorine atoms into the phenyl ring of phenylalanine creates a more robust molecule for several reasons.

Firstly, the carbon-fluorine bond is exceptionally strong, making the aromatic ring less susceptible to enzymatic hydroxylation, a common metabolic pathway. Secondly, the presence of multiple fluorine atoms alters the electronic distribution of the phenyl ring, which can sterically hinder the approach of proteolytic enzymes. nih.govnih.gov The use of the D-enantiomer (the "D" in D-2,4,5-trifluorophenylalanine) provides an additional layer of protection, as proteases are highly stereospecific and primarily recognize and cleave peptide bonds adjacent to L-amino acids. mdpi.com

Research has demonstrated that peptides containing fluorinated amino acids exhibit modest to significant increases in resistance to cleavage by common proteases like trypsin. nih.gov This enhanced stability is crucial for peptide-based drugs, as it can lead to longer circulation times, reduced dosing frequency, and improved bioavailability. chemimpex.comrsc.org The degree of stabilization often depends on the number and position of the fluorine atoms within the amino acid structure. nih.gov

Table 1: Illustrative Example of Proteolytic Stability

The following table provides a conceptual comparison of the stability of a hypothetical peptide sequence when it contains either standard L-phenylalanine or the modified D-2,4,5-trifluorophenylalanine residue when exposed to a protease like chymotrypsin, which typically cleaves after aromatic amino acids.

| Peptide Variant | Key Residue | % Peptide Remaining after 2h Incubation with Protease |

| Peptide A | L-Phenylalanine | 15% |

| Peptide B | D-2,4,5-Trifluorophenylalanine | 90% |

Note: This table is illustrative, based on established principles of protease resistance. Actual values would vary depending on the full peptide sequence and experimental conditions.

Implications for Enzymatic Recognition and Activity

The incorporation of D-2,4,5-trifluorophenylalanine has profound implications for how a peptide is recognized by and interacts with enzymes and protein receptors. chemimpex.com The altered electronics and conformation of the fluorinated side chain can either enhance or decrease binding affinity, depending on the specific interactions within the target's binding pocket.

Fluorination of the phenyl ring increases its hydrophobicity and can modify aromatic interactions (such as π-π stacking or cation-π interactions) that are critical for molecular recognition. nih.gov The trifluorophenyl group is electron-withdrawing, which can change the nature of these electronic interactions compared to a standard phenylalanine residue.

A significant application of this amino acid is in the design of enzyme inhibitors. nih.gov For example, (R)-2,4,5-Trifluorophenylalanine, which corresponds to the D-isomer, is a key structural component of Sitagliptin, a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). nih.gov DPP-4 is responsible for the breakdown of incretin (B1656795) hormones, which play a role in regulating blood sugar. By inhibiting DPP-4, Sitagliptin increases the levels of these hormones, leading to improved glycemic control in patients with type 2 diabetes. The tight binding of Sitagliptin to the DPP-4 active site is a direct result of the specific properties conferred by the trifluorinated phenyl ring.

Studies on other fluorinated peptides have shown that substitution can lead to high selectivity for specific receptor subtypes. For instance, analogs of Somatostatin (B550006) containing difluorophenylalanine have demonstrated high selectivity and affinity for specific somatostatin receptors (SSTRs), which is crucial for their application in treating endocrine disorders. nih.gov

Table 2: Research Example of Enzymatic Inhibition

This table shows the inhibitory activity of compounds containing a trifluorophenylalanine moiety against the target enzyme DPP-4. A lower IC₅₀ value indicates a more potent inhibitor.

| Compound | Key Moiety | Target Enzyme | Inhibitory Concentration (IC₅₀) |

| Sitagliptin | (R)-2,4,5-Trifluorophenylalanine | Dipeptidyl Peptidase-4 (DPP-4) | ~19 nM |

| Evogliptin | (R)-2,4,5-Trifluorophenylalanine | Dipeptidyl Peptidase-4 (DPP-4) | ~5.9 nM |

Data sourced from publicly available research findings on DPP-4 inhibitors. nih.gov

Applications of Fmoc D 2,4,5 Trifluorophenylalanine in Biochemical and Medicinal Chemistry Research

Design and Synthesis of Modified Peptides

Fmoc-D-2,4,5-trifluorophenylalanine is a key reagent in the design and synthesis of modified peptides. Its unique structural features, including the D-configuration of the alpha-carbon and the trifluorinated phenyl ring, allow for the creation of peptides with enhanced properties. These peptides are often more resistant to enzymatic degradation and can exhibit improved binding affinities and specificities for their biological targets. chemimpex.comnih.gov

Peptidomimetic Development Utilizing D-Amino Acids and Fluorination

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties, such as enhanced stability and oral bioavailability. The use of D-amino acids, like D-2,4,5-trifluorophenylalanine, is a common strategy in peptidomimetic development. Peptides composed of naturally occurring L-amino acids are often rapidly degraded by proteases in the body. By incorporating D-amino acids, which are not recognized by these enzymes, the resulting peptidomimetics exhibit increased resistance to proteolysis. nih.gov

Fluorination is another powerful tool in medicinal chemistry for modulating the properties of bioactive molecules. nih.gov The introduction of fluorine atoms into the phenyl ring of phenylalanine, as in this compound, can significantly alter the electronic properties, lipophilicity, and metabolic stability of the resulting peptide. chemimpex.comnih.gov These changes can lead to improved binding interactions with target proteins and a longer duration of action in the body. The combination of D-amino acid incorporation and fluorination provides a synergistic approach to developing robust and effective peptidomimetics. nih.govresearchgate.net

Incorporation into Cyclic Peptides and Branched Architectures

Beyond linear peptides, this compound can be incorporated into more complex structures such as cyclic peptides and branched architectures. Cyclic peptides often exhibit enhanced stability and conformational rigidity compared to their linear counterparts, which can lead to higher binding affinities and selectivities. The synthesis of cyclic peptides can be achieved through various methods, often involving the formation of an amide bond between the N-terminus and C-terminus of a linear precursor, or between the side chains of appropriately functionalized amino acids.

Branched peptides, which contain multiple peptide chains attached to a central core, offer the potential for multivalent interactions with biological targets. This multivalency can lead to a significant increase in binding avidity. The synthesis of these complex architectures is facilitated by the use of orthogonally protected amino acids, allowing for the selective deprotection and elaboration of different parts of the molecule. The Fmoc group on this compound is compatible with a variety of other protecting groups used in such strategies, making it a versatile building block for these advanced peptide designs.

Rational Design of Peptide-Based Modulators and Inhibitors

The rational design of peptide-based modulators and inhibitors of protein-protein interactions (PPIs) is a rapidly growing area of drug discovery. nih.govnih.gov PPIs are involved in a vast array of cellular processes, and their dysregulation is often associated with disease. nih.gov Peptides that can mimic one of the interacting partners can effectively disrupt these interactions and modulate cellular function. nih.gov

This compound is a valuable tool in this context. The unique properties of the trifluorophenyl group can be exploited to enhance binding affinity and specificity for the target protein. chemimpex.com For example, the fluorine atoms can participate in favorable interactions, such as hydrogen bonds and halogen bonds, with the protein surface. Furthermore, the increased metabolic stability conferred by both the D-amino acid and the fluorinated ring ensures that the peptide inhibitor has a longer lifetime in a biological system. chemimpex.comnih.gov The process of designing these inhibitors often involves computational modeling to predict the binding of different peptide sequences, followed by the synthesis and experimental validation of the most promising candidates. nih.gov

| Application Area | Key Feature of this compound | Desired Outcome |

| Peptidomimetic Development | D-amino acid configuration, Fluorinated phenyl ring | Increased proteolytic stability, Enhanced bioactivity |

| Cyclic & Branched Peptides | Fmoc protection compatible with orthogonal strategies | Improved conformational stability, Multivalent binding |

| Peptide-Based Inhibitors | Unique electronic and steric properties of trifluorophenyl group | Enhanced binding affinity and specificity, Increased metabolic stability |

Probes for Structural Biology and Biophysical Studies

The unique properties of this compound also make it a valuable tool for creating probes to study the structure and function of biological macromolecules. These probes can provide detailed insights into molecular recognition events and conformational dynamics.

Use in Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis (e.g., 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of biomolecules in solution. researchgate.netnih.gov While ¹H, ¹³C, and ¹⁵N NMR are the most common methods for studying proteins and peptides, ¹⁹F NMR offers several distinct advantages. nih.gov The ¹⁹F nucleus has a high gyromagnetic ratio and a 100% natural abundance, making it a highly sensitive NMR probe. nih.gov Since fluorine is not naturally present in biological systems, the incorporation of a fluorinated amino acid like 2,4,5-trifluorophenylalanine provides a unique spectroscopic window with no background signal. researchgate.netnih.gov

The chemical shift of the ¹⁹F nucleus is extremely sensitive to its local environment. researchgate.net This sensitivity allows researchers to monitor changes in peptide conformation, binding to a target protein, or insertion into a membrane. researchgate.netnih.gov By incorporating this compound into a peptide, researchers can use ¹⁹F NMR to gain insights into the conformation of the peptide and to study its interactions with other molecules at an atomic level. chemimpex.comresearchgate.net

Development of Fluorescently-Labeled Peptides for Binding Assays

Fluorescently-labeled peptides are widely used as probes in a variety of biochemical and cellular assays to study molecular interactions. bachem.comcpcscientific.com These peptides are synthesized by attaching a fluorescent dye (fluorophore) to a specific position on the peptide chain. nih.govbeilstein-journals.org The fluorescence properties of the dye can change upon binding of the peptide to its target, providing a convenient readout for quantifying the binding affinity. nih.gov

This compound can be incorporated into peptides that are subsequently labeled with a fluorophore. The synthesis of such labeled peptides often involves solid-phase peptide synthesis, where the peptide is assembled on a solid support. beilstein-journals.orgsigmaaldrich.com A fluorophore can be attached to the N-terminus of the peptide, the C-terminus, or a reactive side chain of an amino acid. bachem.comcpcscientific.com The choice of labeling site is crucial for ensuring that the fluorescent tag does not interfere with the peptide's binding to its target. The development of these fluorescent probes enables high-throughput screening of compound libraries to identify new drug candidates that can disrupt or modulate specific peptide-protein interactions. nih.gov

| Probe Type | Key Feature Utilized | Information Gained |

| ¹⁹F NMR Probe | ¹⁹F nucleus as a sensitive spectroscopic reporter | Peptide conformation, Ligand binding, Membrane interactions |

| Fluorescently-Labeled Peptide | Site-specific attachment of a fluorophore | Binding affinity, Kinetics of interaction, High-throughput screening |

Construction of Combinatorial Peptide Libraries

The unique structural properties of this compound make it a valuable building block in the construction of combinatorial peptide libraries. chemimpex.com These libraries are vast collections of systematically synthesized peptides that can be screened to identify compounds with specific biological activities. The incorporation of fluorinated non-proteinogenic amino acids, such as D-2,4,5-trifluorophenylalanine, into peptide sequences can significantly enhance metabolic stability, binding affinity, and hydrophobicity, properties that are highly desirable in drug discovery and biomedical research. chemimpex.comnih.govresearchgate.net The use of the Fmoc (fluorenylmethyloxycarbonyl) protecting group is central to the most common and versatile method for creating these libraries: solid-phase peptide synthesis (SPPS). nih.gov Fmoc-SPPS allows for the iterative and controlled addition of amino acids to a growing peptide chain anchored to a solid support, a process that is readily automated and compatible with a wide range of modified amino acids. nih.govnih.gov

One-Bead One-Compound (OBOC) Library Synthesis

A powerful application of this compound is in the synthesis of One-Bead One-Compound (OBOC) combinatorial libraries. researchgate.netpepdd.com This methodology enables the generation of millions of unique peptide sequences, where each individual resin bead carries multiple copies of a single, distinct peptide entity. nih.govnih.gov The core technique used to achieve this is the "split-mix" or "split-and-pool" synthesis strategy. researchgate.netnih.gov

The process begins with a solid support resin, such as TentaGel, which is favored for its uniform size and compatibility with diverse solvents. researchgate.net The resin is divided into multiple portions, and a different Fmoc-protected amino acid, which can include this compound, is coupled to the resin in each portion. nih.gov After the coupling reaction, all the resin portions are pooled, mixed thoroughly to ensure randomization, and then split again for the next coupling cycle. pepdd.com This iterative process of splitting, coupling, and mixing is repeated until the desired peptide length is achieved. pepdd.com

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection strategy is commonly employed. researchgate.net The Fmoc group, which protects the N-terminus of the amino acid, is stable during the coupling step but can be selectively removed under mild basic conditions (e.g., with piperidine) without affecting the acid-labile side-chain protecting groups (like t-Butyl). nih.gov This orthogonality is crucial for the successful synthesis of complex peptides. nih.gov The inclusion of D-amino acids like D-2,4,5-trifluorophenylalanine is a key advantage of the OBOC method over biological library systems like phage display, as it facilitates the discovery of peptide ligands that are resistant to degradation by proteases, making them more suitable for in vivo applications. pepdd.com

High-Throughput Screening Methodologies for Ligand Discovery

Once an OBOC library containing potentially millions of unique compounds is synthesized, high-throughput screening (HTS) methodologies are required to identify the rare "hit" compounds that interact with a biological target of interest. nih.gov In a typical on-bead screening assay, the entire library of compound-laden beads is incubated with a fluorescently labeled target molecule, such as a protein receptor or enzyme. nih.gov

After incubation and washing to remove non-specific binders, the beads are analyzed. Beads that have bound the target will exhibit fluorescence and can be rapidly identified and physically isolated from the millions of negative beads. nih.govmdpi.com Modern screening platforms can utilize fiber-optic array scanning technology to screen millions of beads per minute. nih.gov

Other screening approaches include:

Enzyme-Linked Colorimetric Assays: In this method, the target enzyme is incubated with the library. The beads that bind the enzyme are then treated with a substrate that produces a colored product, visually identifying the positive hits. researchgate.net

Whole-Cell Binding Assays: The library can be screened against intact cells to identify ligands that bind to specific cell-surface receptors. nih.gov This is particularly valuable for discovering agents that can target cancer cells or other specific cell types. pepdd.com

Competitive Binding Assays: A known ligand with a fluorescent tag is bound to a target. The library of compounds is then screened for its ability to displace the fluorescent ligand, with a change in fluorescence indicating a binding event. drugtargetreview.com This method is fast, inexpensive, and easily implemented for HTS. drugtargetreview.com

After a positive bead is identified and isolated, the chemical structure of the peptide it carries must be determined. This is often accomplished using techniques like mass spectrometry. mdpi.com The ability to rapidly screen vast libraries and identify novel ligands makes this combination of OBOC synthesis and HTS a cornerstone of modern drug discovery. nih.gov

Role in the Synthesis of Research Compounds (e.g., Glyptin Precursors for Academic Study of Synthesis Pathways)

This compound serves as a critical chiral building block for the academic study and synthesis of advanced pharmaceutical compounds, most notably precursors to the "gliptin" class of drugs. chemimpex.comnih.gov Gliptins are inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a key role in glucose metabolism. nih.gov By inhibiting DPP-4, these drugs prevent the degradation of incretin (B1656795) hormones, leading to enhanced insulin (B600854) secretion and better glycemic control, making them a cornerstone therapy for type 2 diabetes. nih.gov

A prominent example is its use as a precursor in the synthesis of Retagliptin for academic studies. nih.gov Research in this area focuses on developing and optimizing synthetic pathways to create these complex molecules efficiently. The incorporation of the fluorinated phenylalanine structure is a key step in these synthetic routes. nih.gov The study of these synthesis pathways is vital for the broader field of medicinal chemistry, providing insights that can be applied to the development of new and improved therapeutic agents. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 1217837-13-2 | chemimpex.com |

| Molecular Formula | C₂₄H₁₈F₃NO₄ | chemimpex.com |

| Molecular Weight | 441.4 g/mol | chemimpex.com |

| Appearance | Light grey to white solid | chemimpex.com |

| Purity | ≥ 98% (HPLC) | chemimpex.com |

| MDL Number | MFCD06659134 | chemimpex.com |

| PubChem ID | 53398422 | chemimpex.com |

Advanced Spectroscopic and Computational Characterization of Peptides Containing Fmoc D 2,4,5 Trifluorophenylalanine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of peptides in solution. springernature.com The presence of the trifluorinated phenyl ring in Fmoc-D-2,4,5-trifluorophenylalanine provides a distinct advantage for NMR studies.

¹⁹F NMR for Probing Local Environments and Dynamics

The fluorine atoms in 2,4,5-trifluorophenylalanine serve as sensitive probes of the local chemical environment. ¹⁹F NMR spectroscopy is exceptionally useful due to its high sensitivity and the large chemical shift range of the ¹⁹F nucleus, which makes it highly responsive to subtle changes in the peptide's conformation and its interactions with other molecules. rsc.orgnih.gov

The ¹⁹F NMR chemical shifts of the fluorine atoms are exquisitely sensitive to the local electronic environment. Changes in solvent exposure, proximity to other aromatic residues, and the formation of secondary structures all lead to distinct changes in the ¹⁹F NMR spectrum. nih.gov For instance, the incorporation of fluorinated amino acids into peptides can result in well-resolved ¹⁹F NMR spectra, where each fluorine signal can potentially be assigned to a specific position in the peptide sequence. nih.gov This allows for the detailed monitoring of conformational transitions and dynamics at specific sites within the peptide. nih.gov

Research has shown that peptides incorporating highly fluorinated amino acids can exhibit intense and overlapping fluorine resonances, which is advantageous for signal detection. nih.gov The chemical shift of the fluorine atoms can also be used to study ligand binding, as the binding event will perturb the local environment of the fluorine nuclei, leading to observable changes in the ¹⁹F NMR spectrum.

Table 1: Representative ¹⁹F NMR Chemical Shift Data for a Peptide Containing 2,4,5-trifluorophenylalanine

| Fluorine Position | Chemical Shift (ppm) in Aqueous Solution | Chemical Shift (ppm) in Membrane-Mimetic Environment |

| 2-F | -138.5 | -140.2 |

| 4-F | -155.2 | -157.8 |

| 5-F | -142.1 | -144.5 |

Note: The chemical shift values are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific peptide sequence and experimental conditions.

Multidimensional NMR for Solution Structure Determination

While ¹⁹F NMR provides site-specific information, multidimensional ¹H NMR techniques are essential for determining the complete three-dimensional structure of the peptide in solution. springernature.com Experiments such as COSY (Correlated Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to establish through-bond and through-space correlations between protons.

The data from these experiments, particularly the distance restraints derived from NOESY, are used as input for structure calculation programs. scielo.br The process involves several steps:

Resonance Assignment: The first step is to assign all the proton resonances in the NMR spectrum to their corresponding amino acid residues in the peptide sequence.

Collection of Structural Restraints: NOESY experiments provide information about protons that are close in space (typically < 5 Å), which is crucial for defining the peptide's fold.

Structure Calculation: Computational algorithms use the collected distance restraints, along with standard bond lengths and angles, to generate a family of structures that are consistent with the experimental data.

Structure Refinement: The initial structures are then refined using molecular dynamics simulations to produce a final ensemble of low-energy structures that represents the solution conformation of the peptide.

The incorporation of this compound can aid in this process by providing additional long-range distance restraints if NOEs between the fluorine atoms and nearby protons can be observed in ¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiments.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides. nih.gov It measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, such as peptides. youtube.com The distinct secondary structure elements—α-helices, β-sheets, turns, and random coils—give rise to characteristic CD spectra in the far-UV region (typically 190-250 nm). youtube.com

By recording CD spectra under various conditions (e.g., different solvents, temperatures, or in the presence of binding partners), one can monitor conformational changes and the stability of the peptide's secondary structure. researchgate.netresearchgate.net

Table 2: Characteristic CD Wavelengths for Peptide Secondary Structures

| Secondary Structure | Wavelength of Maximum Positive Ellipticity (nm) | Wavelength(s) of Maximum Negative Ellipticity (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| Random Coil | ~212 | ~195 |

Mass Spectrometry (MS) for Peptide Characterization and Purity Assessment

Mass spectrometry is an indispensable tool for the characterization of synthetic peptides, providing accurate molecular weight determination and sequence verification. For peptides containing this compound, high-resolution mass spectrometry (HRMS) is employed to confirm the successful incorporation of the fluorinated amino acid and to assess the purity of the final product. nih.gov

Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used to generate gas-phase peptide ions. The mass-to-charge ratio (m/z) of these ions is then measured with high accuracy. The observed molecular weight should match the theoretically calculated mass of the peptide containing the trifluorinated residue.

Furthermore, tandem mass spectrometry (MS/MS) can be used to sequence the peptide. In this method, the parent peptide ion is isolated and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides information about the amino acid sequence, confirming the position of the this compound residue within the peptide chain. This is also crucial for identifying and quantifying any structurally related impurities that may have formed during peptide synthesis. nih.gov

Molecular Dynamics Simulations and Computational Modeling

Computational methods, particularly molecular dynamics (MD) simulations, provide a powerful complement to experimental techniques by offering insights into the conformational dynamics and preferences of peptides at an atomic level. nih.govproquest.com

Prediction of Conformational Preferences

Molecular dynamics simulations can be used to predict the conformational preferences of peptides containing this compound. nih.gov By simulating the peptide in a virtual environment (e.g., in a box of water molecules), researchers can observe how the peptide folds and what secondary structures it tends to adopt. bonvinlab.org

These simulations start with an initial structure of the peptide, which can be a linear chain or a predicted fold. The forces between all atoms are calculated using a force field, and the equations of motion are integrated over time to track the trajectory of each atom. The resulting trajectory provides a detailed picture of the peptide's conformational landscape. proquest.com

Analysis of the MD trajectory can reveal:

The most stable conformations of the peptide.

The relative populations of different secondary structures (e.g., α-helix, β-sheet). nih.gov

The dynamics of specific side chains, including the trifluorinated phenyl ring.

The role of the fluorinated residue in stabilizing or destabilizing certain conformations.

By combining the insights from MD simulations with experimental data from NMR and CD spectroscopy, a comprehensive understanding of the structural and dynamic properties of peptides containing this compound can be achieved. nih.govresearchgate.net

Analysis of Hydrophobic Interactions and Hydration Free Energies

The incorporation of fluorinated amino acids into peptides is a powerful strategy for modulating their structural and functional properties. The introduction of fluorine atoms into the side chain of phenylalanine, for instance, can significantly alter its hydrophobicity, which in turn influences peptide folding, stability, and interactions with biological targets. nih.gov The compound this compound, with its three fluorine atoms on the phenyl ring, is expected to exhibit distinct hydrophobic characteristics compared to its non-fluorinated counterpart.

Detailed Research Findings:

Computational methods, such as molecular dynamics (MD) simulations, are instrumental in characterizing the behavior of modified amino acids within a peptide sequence. researchgate.netmdpi.comnih.gov These simulations can provide detailed information about the conformational preferences of the peptide and the nature of its interactions with the surrounding solvent molecules. For instance, MD simulations of Fmoc-di-fluorinated phenylalanine derivatives have been used to explore their aggregation and interaction patterns. researchgate.net Such studies reveal how fluorination can lead to altered stacking interactions and solvent organization.

The hydrophobicity of a molecule can be quantified experimentally using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) or computationally through the calculation of hydration free energy. nih.govnih.gov The hydration free energy represents the change in free energy when a molecule is transferred from a vacuum to an aqueous solvent. A more negative hydration free energy indicates greater hydrophilicity, while a less negative or positive value suggests increased hydrophobicity.

While specific hydration free energy values for this compound were not found, the general principle is that the introduction of fluorine atoms onto an aromatic ring tends to increase its hydrophobicity. This is due to the high electronegativity and low polarizability of fluorine, which can lead to a less favorable interaction with water molecules compared to hydrogen atoms.

Interactive Data Tables:

The following tables present hypothetical yet representative data based on findings for similar fluorinated amino acids to illustrate the expected impact of trifluorination on hydrophobicity and hydration free energy.

Table 1: Comparative Hydrophobicity of Phenylalanine Analogs

This table showcases the typical trend of increasing hydrophobicity with the degree of fluorination on the phenyl ring. The hydrophobicity is represented by the chromatographic hydrophobicity index (φ₀), where a higher value indicates greater hydrophobicity.

| Compound | Number of Fluorine Atoms | Expected Chromatographic Hydrophobicity Index (φ₀) |

|---|---|---|

| Fmoc-D-Phenylalanine | 0 | 55.2 |

| Fmoc-D-2-Fluorophenylalanine | 1 | 58.7 |

| Fmoc-D-3-Fluorophenylalanine | 1 | 59.1 |

| Fmoc-D-2,4-Difluorophenylalanine | 2 | 62.5 |

| This compound | 3 | ~65-68 (Estimated) |

Table 2: Calculated Hydration Free Energies (ΔG_hyd)

This table provides a conceptual illustration of how the calculated hydration free energy is expected to change with the incorporation of fluorine atoms. More positive (or less negative) values signify increased hydrophobicity. The values are presented for the amino acid side chains to highlight the effect of fluorination.

| Amino Acid Side Chain | Calculated Hydration Free Energy (ΔG_hyd) (kcal/mol) | Reference |

|---|---|---|

| Phenylalanine | -1.7 | Hypothetical |

| 2-Fluorophenylalanine | -1.2 | Hypothetical |

| 2,4-Difluorophenylalanine | -0.6 | Hypothetical |

| 2,4,5-Trifluorophenylalanine | ~ -0.1 to +0.3 (Estimated) | Hypothetical |

Note: The data in the tables are illustrative and based on general trends observed for fluorinated amino acids. Specific experimental or computational values for this compound were not available in the cited literature.

Emerging Trends and Future Directions in Fmoc D 2,4,5 Trifluorophenylalanine Research

Expansion of Fluorinated Amino Acid Repertoire in Chemical Biology

The field of chemical biology is witnessing a significant expansion in the use of fluorinated amino acids, moving beyond simple substitutions to the design of complex, multi-fluorinated building blocks. bohrium.com The introduction of fluorine atoms into amino acids can dramatically alter their physicochemical and biological properties. rsc.org This has led to a surge in the development of novel fluorinated amino acids to probe biological systems and engineer proteins with enhanced characteristics. bohrium.com

The synthesis of these specialized amino acids has evolved from traditional methods to more sophisticated strategies. numberanalytics.com Early approaches often involved nucleophilic or electrophilic fluorination reactions. nih.gov More recently, transition-metal catalysis and the use of novel fluoroalkylating reagents have emerged as powerful tools for the selective synthesis of a diverse range of fluorinated amino acids. rsc.org These advanced methods offer greater control over the position and number of fluorine substitutions, enabling the creation of a wide array of fluorinated building blocks for chemical biology research. bohrium.com

The unique properties conferred by fluorine, such as increased lipophilicity and metabolic stability, make these amino acids valuable for studying protein structure and function. rsc.orgchemimpex.com They can serve as sensitive probes for 19F NMR spectroscopy and positron emission tomography (PET) imaging, allowing for non-invasive monitoring of biological processes. nih.gov The growing commercial availability of a variety of noncanonical, fluorinated amino acids is further fueling their integration into peptide and protein engineering. nih.gov

Advanced Strategies for Targeted Bioconjugation

Fmoc-D-2,4,5-trifluorophenylalanine is increasingly utilized in advanced strategies for targeted bioconjugation. chemimpex.com This involves the attachment of peptides containing this modified amino acid to other molecules, such as antibodies or drugs, to enhance their targeting and therapeutic efficacy. chemimpex.com The fluorenylmethyloxycarbonyl (Fmoc) protecting group is crucial in this process, as it allows for selective reactions during peptide synthesis, ensuring that the peptide is correctly assembled before being conjugated to another molecule. chemimpex.com

The unique trifluorophenyl group of this amino acid derivative can enhance the bioactivity and stability of the resulting bioconjugate. chemimpex.com The incorporation of fluorine atoms can improve the metabolic stability of the entire construct, a significant advantage in drug development. chemimpex.com Researchers are exploring the use of this compound in creating targeted therapies for a range of diseases by leveraging the improved pharmacokinetic properties it imparts. chemimpex.com

The versatility of the Fmoc protecting group allows for its removal under specific conditions, revealing a reactive amine group that can then be used for conjugation. chempep.com This controlled deprotection is a cornerstone of solid-phase peptide synthesis (SPPS) and is essential for building complex biomolecules. chemimpex.com The ability to precisely control the conjugation site is critical for developing effective and targeted therapeutic agents.

Integration with Unnatural Amino Acid Mutagenesis for Protein Engineering

The integration of this compound and other fluorinated amino acids into proteins through unnatural amino acid mutagenesis is a powerful tool for protein engineering. chemimpex.comnih.gov This technique allows for the site-specific incorporation of amino acids with unique properties, enabling the fine-tuning of protein structure and function. nih.gov The introduction of highly fluorinated residues can significantly enhance protein stability against both thermal and chemical denaturation. nih.gov

While the biosynthetic incorporation of extensively fluorinated amino acids can be challenging, as they are often not recognized by the natural protein synthesis machinery, methods are being developed to overcome this limitation. nih.gov For smaller proteins, chemical synthesis, particularly solid-phase peptide synthesis (SPPS), remains a viable and effective method for incorporating these modified residues. nih.gov

The use of fluorinated amino acids in protein engineering extends beyond enhancing stability. These unnatural amino acids can be used to modulate protein-protein interactions, alter enzyme activity, and introduce novel functionalities into proteins. researchgate.net The ability to engineer proteins with precisely controlled properties opens up new possibilities for developing novel therapeutics and biotechnological tools. chemimpex.com

Development of Novel Fluorine-Containing Biomaterials

The unique properties of fluorinated compounds are being harnessed to develop novel biomaterials with a wide range of applications. researchgate.netbohrium.com Fluorinated polymers and peptides are recognized for their chemical stability, unique interfacial properties with biological fluids, and altered biological responses. researchgate.netresearchgate.net These characteristics are being exploited to create advanced materials for medical implants, drug delivery systems, and tissue engineering scaffolds. researchgate.netbohrium.com

The incorporation of fluorinated amino acids, such as derivatives of phenylalanine, into self-assembling peptides can be used to create hydrogels and other supramolecular structures. bohrium.com The fluorous interactions can drive the assembly process and influence the mechanical and biological properties of the resulting material. nih.gov For instance, fluorination can be used to tune the gelation kinetics and stiffness of peptide-based hydrogels. nih.gov

Fluorinated biomaterials often exhibit enhanced resistance to degradation and can be designed to have specific interactions with proteins and cells. researchgate.net This makes them attractive for applications such as anti-fouling coatings for medical devices and as matrices for controlled drug release. bohrium.com The continued development of new fluorinated building blocks and a deeper understanding of their structure-property relationships will undoubtedly lead to the creation of even more sophisticated and functional fluorine-containing biomaterials. bohrium.comresearchgate.net

Q & A

Q. What are the standard protocols for synthesizing Fmoc-D-2,4,5-trifluorophenylalanine, and how do pH and reagent ratios influence coupling efficiency?